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For Researchers, Scientists, and Drug Development Professionals

Introduction
Pozdeutinurad (formerly AR882) is a potent and selective inhibitor of the urate transporter 1

(URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys.[1] By

blocking URAT1, Pozdeutinurad increases the urinary excretion of uric acid, thereby lowering

serum uric acid (sUA) levels.[1] This mechanism of action makes it a promising therapeutic

agent for the treatment of hyperuricemia and gout.[1][2] These application notes provide

detailed protocols for the in vivo evaluation of Pozdeutinurad in rodent models of

hyperuricemia, guidance on experimental design, and data presentation.

Mechanism of Action: URAT1 Inhibition
URAT1, encoded by the SLC22A12 gene, is located in the apical membrane of renal proximal

tubular cells. It mediates the reabsorption of uric acid from the glomerular filtrate back into the

bloodstream. Pozdeutinurad selectively inhibits this transporter, leading to increased renal

excretion of uric acid and a subsequent reduction in sUA levels.
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Caption: URAT1-mediated uric acid reabsorption and inhibition by Pozdeutinurad.

Preclinical Pharmacokinetics and Safety Data
Preclinical studies in Sprague-Dawley rats and cynomolgus monkeys have demonstrated

favorable pharmacokinetic and safety profiles for Pozdeutinurad.[1]

Pharmacokinetic Parameters of Pozdeutinurad in
Rodents

Parameter Value Species Notes

Oral Bioavailability 76% - 88% Rat, Monkey
High oral absorption

across species.

Metabolic Stability Extremely Stable Rat, Dog, Monkey

In vitro and in vivo

studies indicate high

stability.

Excretion

Unchanged parent

compound recovered

in urine

Animals

Concentrations in

urine are sufficient for

complete URAT1

inhibition.
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Preclinical Safety of Pozdeutinurad in Rodents
Study Dose Species Findings

4-Week Oral Repeat-

Dose Toxicology
Up to 50 mg/kg/day Rat

Well-tolerated with

exposures

substantially higher

than anticipated

human therapeutic

doses.

4-Week Oral Repeat-

Dose Toxicology
Up to 150 mg/kg/day Monkey Well-tolerated.

Experimental Protocols
Potassium Oxonate-Induced Hyperuricemia Model in
Rodents
This is a widely used and well-established model to evaluate the efficacy of urate-lowering

agents. Potassium oxonate inhibits uricase, the enzyme that converts uric acid to the more

soluble allantoin in most mammals (excluding humans).

Experimental Workflow
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Caption: Workflow for the potassium oxonate-induced hyperuricemia model.

Materials:

Male Sprague-Dawley rats or Kunming mice

Potassium oxonate (PO)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15554382?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vehicle for PO (e.g., 0.9% saline)

Pozdeutinurad

Vehicle for Pozdeutinurad (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

Positive control (e.g., Allopurinol)

Oral gavage needles and syringes

Blood collection supplies (e.g., heparinized tubes)

Centrifuge

Serum uric acid assay kit

Protocol:

Animal Acclimatization: Acclimatize animals for at least one week before the experiment with

free access to standard chow and water.

Grouping: Randomly divide animals into experimental groups (e.g., n=8-10 per group):

Vehicle Control (receives PO and Pozdeutinurad vehicle)

Pozdeutinurad (receives PO and various doses of Pozdeutinurad)

Positive Control (receives PO and a known urate-lowering agent like Allopurinol)

Induction of Hyperuricemia: Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally

to all animals except for a normal control group.

Drug Administration: One hour after potassium oxonate administration, administer

Pozdeutinurad, vehicle, or positive control to the respective animal groups via oral gavage.

Blood Sampling and Analysis:

Collect blood samples at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours) post-

drug administration from the tail vein or via cardiac puncture at the study's conclusion.
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Separate serum by centrifugation.

Measure serum uric acid levels using a commercial assay kit according to the

manufacturer's instructions.

Humanized URAT1 (hURAT1) Knock-in Mouse Model
Due to species differences in the affinity of URAT1 inhibitors, hURAT1 knock-in mouse models,

where the mouse Urat1 gene is replaced with the human SLC22A12 gene, are highly valuable

for evaluating the efficacy of inhibitors targeting the human transporter.

Protocol:

Animal Model: Utilize hURAT1-KI mice.

Induction of Hyperuricemia: As these mice may not be spontaneously hyperuricemic, a

challenge with a purine precursor like hypoxanthine may be required to elevate serum uric

acid levels.

URAT1 Inhibitor Administration: Administer Pozdeutinurad to directly assess its effect on the

human URAT1 transporter.

Endpoints: Measure serum and urinary uric acid levels to determine the uricosuric effect of

the inhibitor.

Uricase-Deficient Rodent Models
Uricase-deficient rats, such as the Kunming-DY strain, provide a model with stable, high levels

of serum uric acid, similar to humans, making them sensitive for studying hyperuricemia. These

models do not require chemical inducers of hyperuricemia.

Protocol:

Animal Model: Utilize male uricase-deficient rats.

Drug Administration: Administer Pozdeutinurad or vehicle control via oral gavage.

Endpoints: Monitor serum uric acid levels and 24-hour urinary uric acid excretion.
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Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy

comparison between treatment groups.

Table 1: Effect of Pozdeutinurad on Serum Uric Acid Levels in Potassium Oxonate-Induced

Hyperuricemic Rats (Hypothetical Data)

Treatment
Group

Dose (mg/kg)
sUA at 2h
(mg/dL)

sUA at 4h
(mg/dL)

% Reduction
at 4h

Vehicle Control - 5.8 ± 0.5 6.1 ± 0.6 -

Pozdeutinurad 1 4.2 ± 0.4 3.5 ± 0.3 42.6%

Pozdeutinurad 5 3.1 ± 0.3 2.2 ± 0.2 63.9%

Pozdeutinurad 10 2.5 ± 0.2 1.8 ± 0.1** 70.5%

Allopurinol 10 3.9 ± 0.4 3.2 ± 0.3** 47.5%

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control.

Important Considerations for In Vivo Studies
Vehicle Control: It is essential to include a vehicle-only control group to exclude any effects

of the vehicle on uric acid levels.

Dose Selection: Doses for in vivo studies should be selected based on in-vitro potency (IC50

values), preliminary dose-ranging studies, and any available pharmacokinetic and toxicology

data.

Species Differences: The affinity of URAT1 inhibitors can differ significantly between humans

and rodents. The use of humanized URAT1 transgenic mouse models can help to address

this limitation.

Conclusion
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The protocols and information provided in these application notes offer a comprehensive guide

for the in vivo evaluation of Pozdeutinurad in rodent models. By employing well-controlled

experiments and careful data analysis, researchers can effectively assess the preclinical

efficacy and pharmacokinetic properties of Pozdeutinurad for the potential treatment of

hyperuricemia and gout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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